![molecular formula C18H12N2O3S B2564214 4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 691870-04-9](/img/structure/B2564214.png)
4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
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Overview
Description
Scientific Research Applications
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have evaluated the antioxidant activity of this compound, and further investigations could reveal its effectiveness in preventing oxidative damage associated with various diseases .
Anticancer Potential
Given the diverse biological activities associated with 1,3-benzodioxole-containing compounds, it’s worth exploring their potential in cancer therapy. Researchers have synthesized derivatives of this compound and evaluated their anticancer effects. Investigating their selectivity between cancer cells and normal cells could provide valuable insights for drug development .
Enhancement of Antibiotics
Modification of existing antibiotics is an ongoing area of research. Introducing novel structural fragments can enhance their activity. For instance, replacing a β-lactam ring in penicillins and cephalosporins with a pyrazolidinone ring has been shown to improve antibiotic efficacy. Similarly, incorporating the 1,3-benzodioxole moiety into antibiotic scaffolds might lead to more potent antimicrobial agents .
Neuroprotective Properties
The 1,3-benzodioxole ring system has been associated with sedative and anticonvulsant activities. Investigating whether derivatives of our compound exhibit neuroprotective effects could be valuable. Such properties might find applications in neurodegenerative diseases or conditions involving neuronal damage .
Anti-Inflammatory Effects
Compounds with diverse pharmacophoric fragments often exhibit anti-inflammatory properties. Given the prevalence of inflammatory diseases, exploring the anti-inflammatory potential of our compound could yield promising results. In vitro and in vivo studies are necessary to validate this hypothesis .
Spasmolytic Activity
The 1,3-benzodioxole moiety has been linked to spasmolytic effects. Investigating whether our compound possesses similar properties could contribute to the development of novel muscle relaxants or antispasmodic drugs .
Mechanism of Action
Target of Action
Similar compounds have been shown to target various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in ccrf-cem cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-17-11-4-2-1-3-10(11)16-14(17)15(19-18(24)20-16)9-5-6-12-13(7-9)23-8-22-12/h1-7,15H,8H2,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIUYSOKRIOPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one |
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